
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isobutyramide, also known as QM-1, is a novel small molecule compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. QM-1 is a potent inhibitor of the proteasome, a cellular complex responsible for the degradation of intracellular proteins.
作用機序
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isobutyramide exerts its biological effects by inhibiting the proteasome, a cellular complex responsible for the degradation of intracellular proteins. The proteasome plays a vital role in the regulation of cellular processes such as cell cycle progression, DNA repair, and apoptosis. By inhibiting the proteasome, this compound disrupts these cellular processes, leading to the accumulation of damaged proteins and ultimately resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent anti-tumor activity by inducing apoptosis in cancer cells. This compound has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest. Additionally, this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inhibiting the production of pro-inflammatory cytokines in the brain.
実験室実験の利点と制限
One of the major advantages of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isobutyramide is its ability to selectively inhibit the proteasome, making it a promising therapeutic agent for the treatment of various diseases. Additionally, this compound has shown to be effective in vitro and in vivo, making it a viable candidate for further preclinical and clinical studies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
将来の方向性
Future research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isobutyramide should focus on optimizing its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of neurodegenerative diseases. Furthermore, the development of this compound derivatives with improved pharmacokinetic properties and selectivity for specific proteasomal subunits may lead to the development of more effective therapeutic agents. Overall, this compound has shown great potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.
合成法
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isobutyramide involves a multi-step process that begins with the preparation of 2-hydroxy-6-methoxyquinoline-3-carboxaldehyde. This intermediate is then reacted with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to yield the desired product. The final step involves the reaction of the intermediate with isobutyryl chloride to produce this compound. The synthesis method has been optimized to yield high purity and high yield of this compound.
科学的研究の応用
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(4-methoxyphenyl)isobutyramide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have anti-inflammatory effects and has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been shown to have neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methoxyphenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-14(2)22(26)24(17-5-7-18(27-3)8-6-17)13-16-11-15-12-19(28-4)9-10-20(15)23-21(16)25/h5-12,14H,13H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSZCQSBXYVIHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




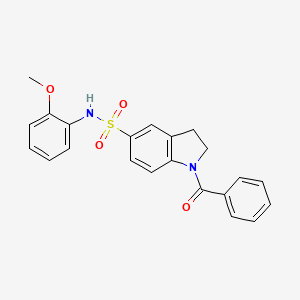
![N'-[(E)-(2H-1,3-benzodioxol-5-yl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B7695581.png)

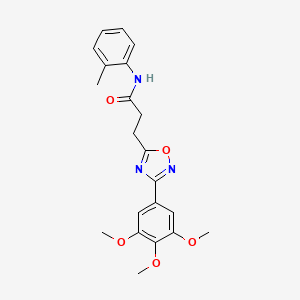
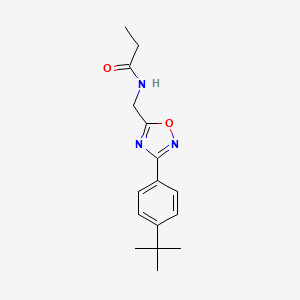
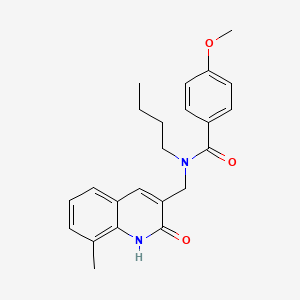
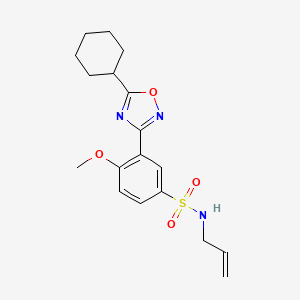
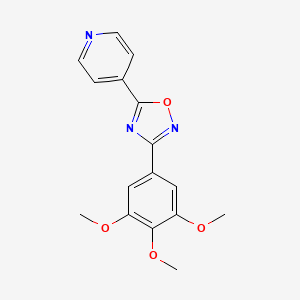
![3-Chloro-4-cyanophenyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B7695625.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7695648.png)